![molecular formula C13H20N2 B1518818 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline CAS No. 1019611-27-8](/img/structure/B1518818.png)
4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline
Übersicht
Beschreibung
“4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline” is a chemical compound with the CAS Number: 1019611-27-8 . It has a molecular weight of 204.32 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-[4-(dimethylamino)benzyl]amine .
Molecular Structure Analysis
The molecule contains a total of 36 bonds; 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a density of 1.030±0.06 g/cm3 (Predicted) and a boiling point of 314.2±17.0 °C (Predicted) . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
In a study on the irradiation of 4-allylated 2,6-dimethylanilines in methanol, Bader and Hansen (1979) explored the photoreaction pathways of similar compounds, yielding various products through high-pressure mercury lamp irradiation. This research provides insights into the reactivity of compounds with structures related to 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline under specific conditions, highlighting the potential for photochemical applications and the synthesis of novel compounds (Bader & Hansen, 1979).
Oxidative N-Dealkylation
Shaffer, Morton, and Hanzlik (2001) investigated the oxidative N-dealkylation of N-cyclopropylamine by horseradish peroxidase, shedding light on the fate of the cyclopropyl group. This study is relevant to understanding the metabolic pathways and reactivity of compounds containing the cyclopropylmethylamino group, offering a perspective on how such structures might behave in biological systems or under catalytic conditions (Shaffer, Morton, & Hanzlik, 2001).
Molecular Structure Analysis
Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline. This research highlights the significance of detailed structural analysis in understanding the properties and potential applications of such compounds in material science or pharmaceutical development (Ajibade & Andrew, 2021).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H314, H332, H335 indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-[(cyclopropylmethylamino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQWPSUZAMEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)
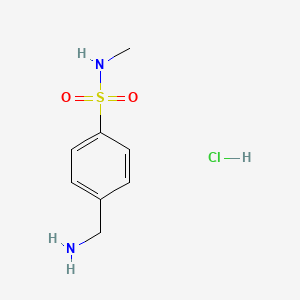
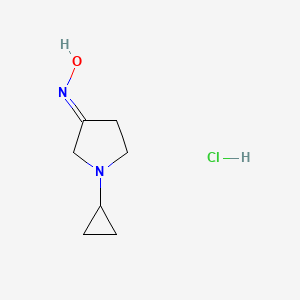

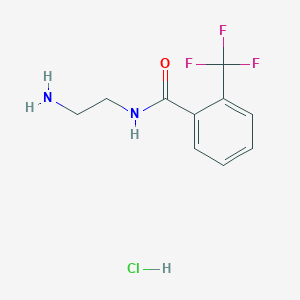

![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)
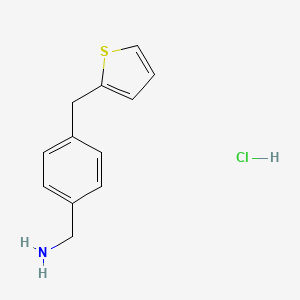

![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)
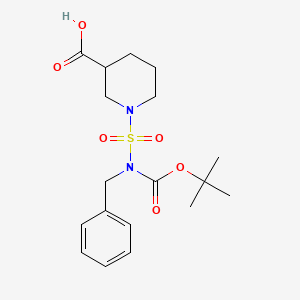
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
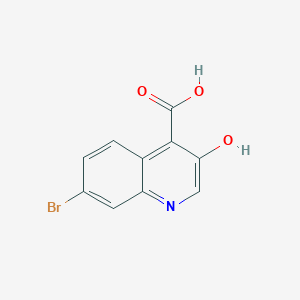
![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)